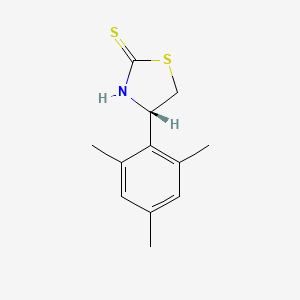
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine ring substituted with a 2,4,6-trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2,4,6-trimethylbenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
化学反应分析
Types of Reactions
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazolidine ring.
科学研究应用
Chemistry
In chemistry, (4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
相似化合物的比较
Similar Compounds
- (4S)-4-phenyl-1,3-thiazolidine-2-thione
- (4S)-4-(4-methylphenyl)-1,3-thiazolidine-2-thione
- (4S)-4-(2,4-dimethylphenyl)-1,3-thiazolidine-2-thione
Uniqueness
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and ability to interact with specific molecular targets compared to similar compounds.
属性
分子式 |
C12H15NS2 |
|---|---|
分子量 |
237.4 g/mol |
IUPAC 名称 |
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C12H15NS2/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(14)13-10/h4-5,10H,6H2,1-3H3,(H,13,14)/t10-/m1/s1 |
InChI 键 |
DDYHAXPVLICVNL-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)[C@H]2CSC(=S)N2)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2CSC(=S)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


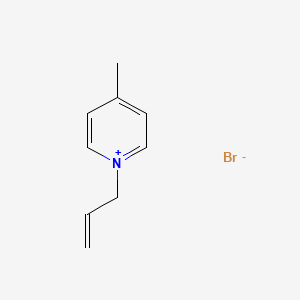
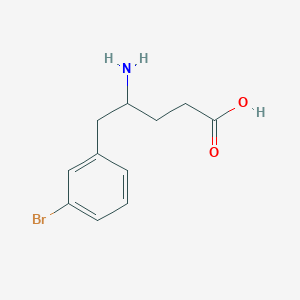

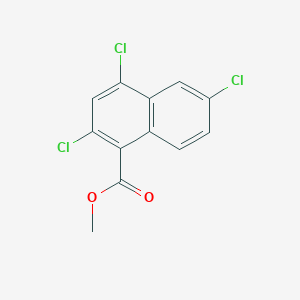
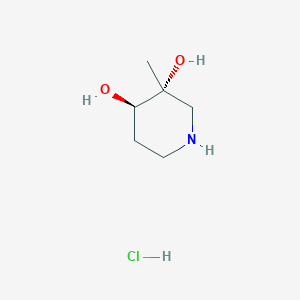
![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
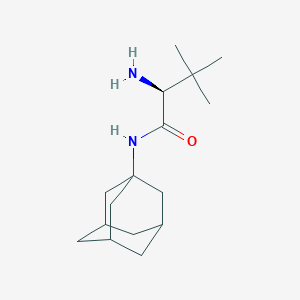
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
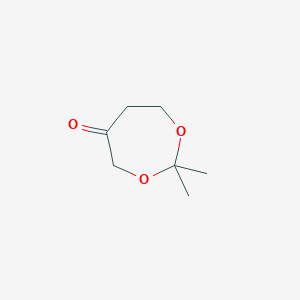
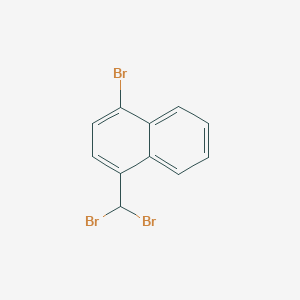
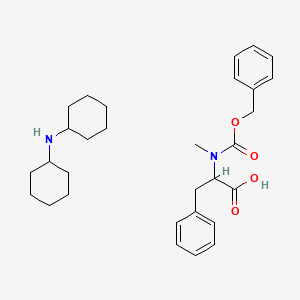

![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
